スルファドキシン

概要

説明

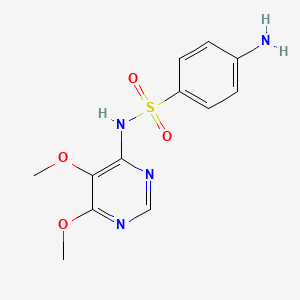

スルファドキシン は、スルホンアミド系薬剤に分類されます。無臭か、わずかに苦みのある白い結晶性粉末です。光にさらされると、徐々に色が変化します。スルファドキシンは、アセトンにはわずかに溶け、エタノールには少し溶け、水にはほとんど溶けません。 希塩酸または水酸化ナトリウム溶液には容易に溶解します .

2. 製法

合成経路: スルファドキシンは、さまざまな経路で合成できます。一般的な方法の1つは、塩基の存在下、4-アミノベンゼンスルホニルクロリドを5,6-ジメトキシピリミジンと縮合させることです。得られた生成物はスルファドキシンです。反応は以下のとおりです。

4-アミノベンゼンスルホニルクロリド+5,6-ジメトキシピリミジン→スルファドキシン

工業生産: スルファドキシンの工業生産は、通常、最適化された条件を用いた大規模合成によって行われます。特定の工業的方法は、所有権で保護されており、製造業者によって異なる場合があります。

科学的研究の応用

Sulfadoxine finds applications in several fields:

Medicine: Used to treat bacterial infections caused by Streptococcus, Pneumococcus, and Shigella species. It is also used in combination with pyrimethamine for treating and preventing malaria.

Chemistry: Sulfadoxine serves as a valuable building block for designing new drugs.

Biology: Researchers study its effects on microbial growth and metabolism.

Industry: Sulfadoxine’s applications extend to pharmaceuticals and veterinary medicine.

作用機序

スルファドキシンは、マラリア原虫のジヒドロプテロアートシンターゼとジヒドロ葉酸レダクターゼを標的としています。これらの酵素を競合的に阻害することで、マラリア原虫のヌクレオチド生合成に不可欠な前駆体であるテトラヒドロ葉酸の合成を阻害します。

生化学分析

Biochemical Properties

Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase . As a sulfonamide, it acts as an antimetabolite, competing with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action exploits the difference between mammalian cells and other cells in their folic acid metabolism .

Cellular Effects

Sulfadoxine inhibits the enzyme dihydropteroate synthase, which is necessary in the conversion of PABA to folic acid . As folic acid is vital to the synthesis, repair, and methylation of DNA, which is crucial to cell growth in Plasmodium falciparum, the parasite has difficulty reproducing when this nutrient is lacking .

Molecular Mechanism

The mechanism of action of Sulfadoxine involves competitive inhibition of dihydropteroate synthase, thereby interfering with folate synthesis . This prevents the parasite from using folinic acid, leading to a disruption in the synthesis, repair, and methylation of DNA, which is vital to cell growth in Plasmodium falciparum .

Temporal Effects in Laboratory Settings

The effects of Sulfadoxine over time in laboratory settings have been observed in studies of resistance to the drug. For instance, a study on the temporal evolution of Sulfadoxine-pyrimethamine resistance genotypes showed a consistent increase in resistance over time .

Dosage Effects in Animal Models

In animal models, Sulfadoxine is administered every 6 to 24 hours, depending on the drug, to control systemic infections due to susceptible bacteria . The frequency of administration can be less if the drug is eliminated slowly in the species being treated .

Metabolic Pathways

Sulfadoxine is involved in the metabolic pathway of folic acid synthesis. It competes with PABA for incorporation into folic acid, thereby inhibiting the enzyme dihydropteroate synthase, which is necessary for the conversion of PABA to folic acid .

Transport and Distribution

While specific information on the transport and distribution of Sulfadoxine within cells and tissues is limited, it is known that all cells require folic acid for growth and that folic acid diffuses or is transported into human cells .

準備方法

Synthetic Routes: Sulfadoxine can be synthesized through various routes. One common method involves the condensation of 4-aminobenzenesulfonyl chloride with 5,6-dimethoxypyrimidine in the presence of a base. The resulting product is sulfadoxine. The reaction can be represented as follows:

4-aminobenzenesulfonyl chloride+5,6-dimethoxypyrimidine→sulfadoxine

Industrial Production: The industrial production of sulfadoxine typically involves large-scale synthesis using optimized conditions. specific industrial methods are proprietary and may vary among manufacturers.

化学反応の分析

反応の種類: スルファドキシンは、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応で一般的に使用される試薬および条件には、強酸、塩基、酸化剤が含まれます。

主な生成物: スルファドキシン反応から生成される主な生成物には、官能基が修飾された誘導体があります。これらの修飾は、化合物の薬理学的特性に影響を与えます。

4. 科学研究への応用

スルファドキシンは、いくつかの分野で応用されています。

医学: ストレプトコッカス、肺炎球菌、赤痢菌などの細菌による感染症の治療に使用されます。また、マラリアの治療と予防には、ピリメタミンとの併用が使用されます。

化学: スルファドキシンは、新規薬剤の設計のための貴重な構成要素として役立ちます。

生物学: 研究者は、その微生物の増殖と代謝への影響を研究しています。

産業: スルファドキシンは、医薬品と獣医学の分野で応用されています。

類似化合物との比較

スルファドキシンのユニークな点は、超長期作用であることです。そのため、予防と治療に適しています。同様の化合物には、スルファジモキシンやスルファメトキサゾールなどの他のスルホンアミド系薬剤が含まれます。

特性

IUPAC Name |

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O4S/c1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-7H,13H2,1-2H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSFRIWCGOHTNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6023608 | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

2.96e-01 g/L | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Sulfadoxine is a sulfa drug, often used in combination with pyrimethamine to treat malaria. This medicine may also be used to prevent malaria in people who are living in, or will be traveling to, an area where there is a chance of getting malaria. Sulfadoxine targets Plasmodium dihydropteroate synthase and dihydrofolate reductase. Sulfa drugs or Sulfonamides are antimetabolites. They compete with para-aminobenzoic acid (PABA) for incorporation into folic acid. The action of sulfonamides exploits the difference between mammal cells and other kinds of cells in their folic acid metabolism. All cells require folic acid for growth. Folic acid (as a vitamin) diffuses or is transported into human cells. However, folic acid cannot cross bacterial (and certain protozoan) cell walls by diffusion or active transport. For this reason bacteria must synthesize folic acid from p-aminobenzoic acid. | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

2447-57-6 | |

| Record name | Sulfadoxine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2447-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfadoxine [USAN:USP:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002447576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | SULFADOXINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759319 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Sulfadoxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6023608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfadoxine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SULFADOXINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88463U4SM5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

190-194 °C, 190 - 194 °C | |

| Record name | Sulfadoxine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01299 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sulfadoxine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015413 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

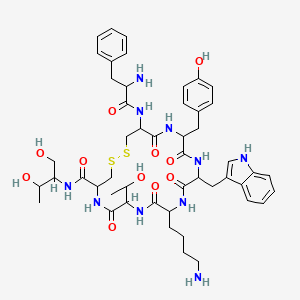

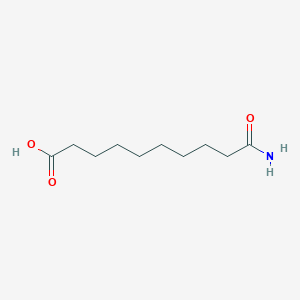

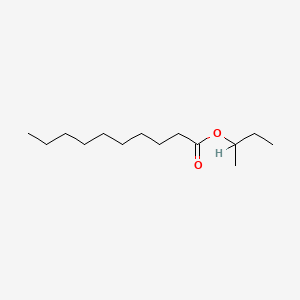

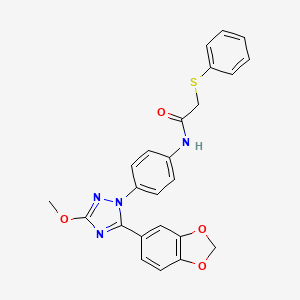

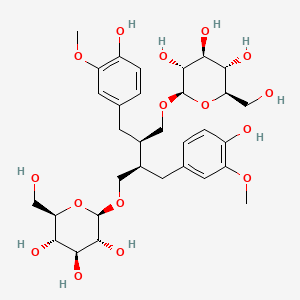

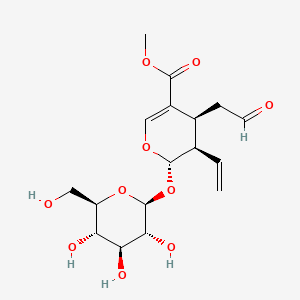

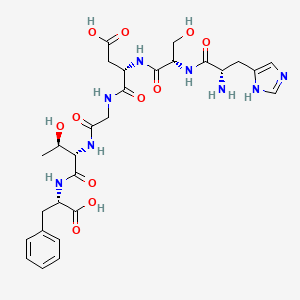

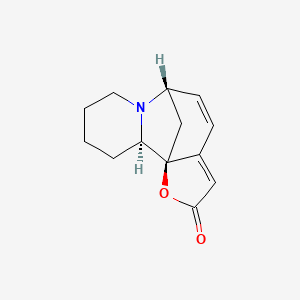

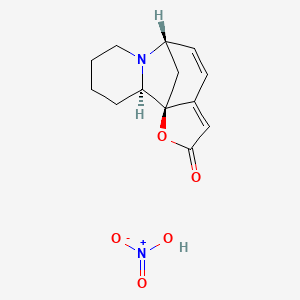

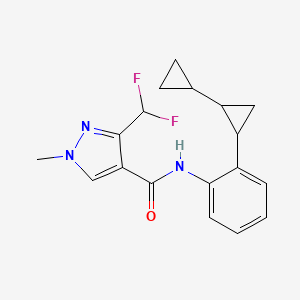

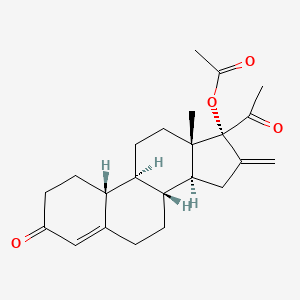

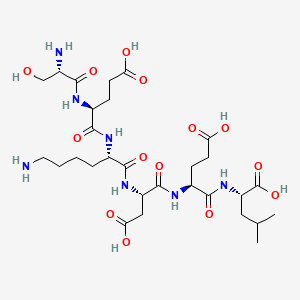

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。